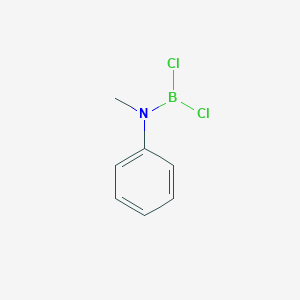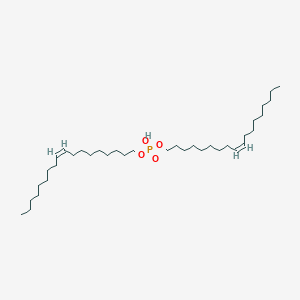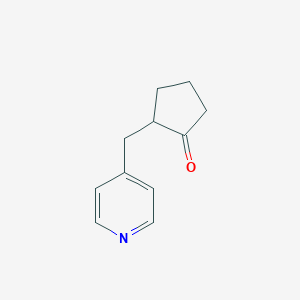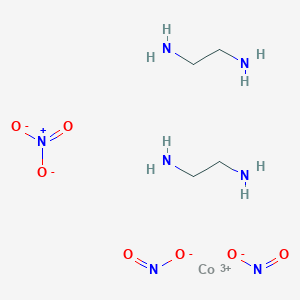
Phospho-ADP ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phospho-ADP ribose is a nucleotide derivative that plays a crucial role in various biochemical processes. It is involved in cellular signaling and metabolism, particularly in the regulation of enzymatic activities and the maintenance of cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phospho-ADP ribose can be synthesized through enzymatic reactions involving adenosine diphosphate and ribose-5-phosphate. The reaction typically requires the presence of specific enzymes such as ribokinase and adenosine diphosphate-ribose pyrophosphatase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at a temperature of 25°C to 37°C.
Industrial Production Methods
Industrial production of phosphoadenosine diphosphoribose involves the use of recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the compound is extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Phospho-ADP ribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoadenosine diphosphoribose-5-phosphate.
Reduction: It can be reduced to form phosphoadenosine diphosphoribose-5-phosphate.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as ammonia. The reactions are typically carried out in aqueous solutions at room temperature.
Major Products
The major products formed from these reactions include phosphoadenosine diphosphoribose-5-phosphate and various substituted derivatives of phosphoadenosine diphosphoribose.
Scientific Research Applications
Phospho-ADP ribose has numerous scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of ribokinase and adenosine diphosphate-ribose pyrophosphatase.
Biology: It plays a role in cellular signaling pathways and is used to study the regulation of enzymatic activities.
Medicine: It is involved in the regulation of immune responses and is being investigated for its potential therapeutic applications in autoimmune diseases.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
Phospho-ADP ribose exerts its effects by acting as a substrate for various enzymes involved in cellular signaling and metabolism. It binds to specific molecular targets such as ribokinase and adenosine diphosphate-ribose pyrophosphatase, leading to the activation or inhibition of these enzymes. The pathways involved include the regulation of nucleotide metabolism and the maintenance of cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate: A nucleotide involved in energy metabolism and cellular signaling.
Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.
Phospho-ADP ribose-5-phosphate: A derivative of phosphoadenosine diphosphoribose involved in nucleotide metabolism.
Uniqueness
This compound is unique in its ability to act as a substrate for multiple enzymes involved in cellular signaling and metabolism. Its role in the regulation of enzymatic activities and the maintenance of cellular homeostasis distinguishes it from other similar compounds.
Properties
CAS No. |
13552-81-3 |
|---|---|
Molecular Formula |
C15H24N5O17P3 |
Molecular Weight |
639.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
InChI Key |
FZPAWXODDIKLFB-TYASJMOZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
Synonyms |
2'-P-5'-ADP-ribose adenosine 2'-monophospho- 5'-diphosphoribose phospho-ADP ribose phosphoadenosine diphosphoribose phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)


